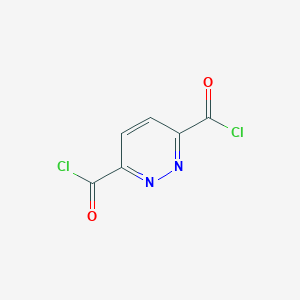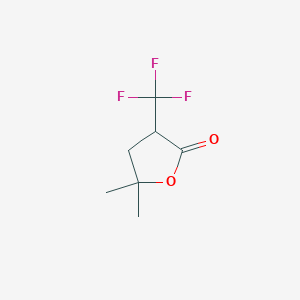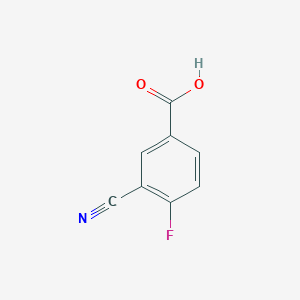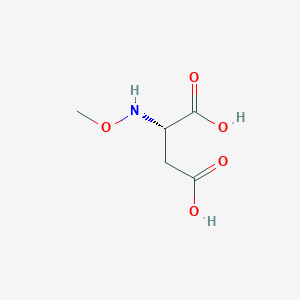
3,5-ジフルオロベンゾフェノン
説明
Synthesis Analysis
The synthesis of related fluorinated compounds involves multiple steps, including the use of starting materials such as dimethylphenol and nitrobenzoyl chloride. A notable synthesis involves the preparation of fluorinated poly(ether ketone imide)s, demonstrating the compound's utility in creating materials with desirable properties like high optical transparency and good thermal stability (Wang, Li, & Jiang, 2009).
Molecular Structure Analysis
Research on compounds similar to 3,5-Difluorobenzophenone, such as partially fluorinated triphenylenes, highlights the importance of molecular structure in determining photophysical properties. These compounds exhibit unique luminescent properties and crystal structures that inform the potential applications of 3,5-Difluorobenzophenone in materials science (Morrison et al., 2005).
Chemical Reactions and Properties
3,5-Difluorobenzophenone's reactivity can be inferred from studies on similar fluorinated compounds, which undergo various chemical reactions including Pummerer annulation and oxidative aminocarbonylation, leading to diverse functionalized materials. Such reactions underscore the versatility and reactivity of fluorinated benzophenones, suggesting applications in synthesizing complex molecules and materials (Kobatake et al., 2010).
Physical Properties Analysis
The physical properties of fluorinated compounds, like those based on 5,6-difluorobenzofuran cores, reveal high dielectric anisotropies and broad nematic ranges, important for applications in liquid crystal displays. These findings provide insights into the physical characteristics that 3,5-Difluorobenzophenone might exhibit, such as polarization and dipole moments, which are crucial for electronic and photonic applications (Li et al., 2020).
Chemical Properties Analysis
The chemical properties of related fluorinated compounds, such as their solubility, thermal stability, and optical transparency, have been thoroughly investigated. For instance, fluorinated polyimides show improved solubility and lower dielectric constants, suggesting that 3,5-Difluorobenzophenone could contribute similarly beneficial properties when incorporated into polymers or other materials (Yang & Hsiao, 2004).
科学的研究の応用
ポリアリールエーテルケトン)の合成
3,5-ジフルオロベンゾフェノンは、高性能熱可塑性プラスチックであるポリアリールエーテルケトン(PAEK)の合成に使用されます . これらの材料は化学的に堅牢で、半結晶質であり、高温でも安定しています .
PEEK類似体の製造
3,5-ジフルオロベンゾフェノンは、PEEK類似体の製造に使用されます . これらの類似体は半結晶質であり、潜在的に官能化可能です .
官能化PEEKポリマーの生成
3,5-ジフルオロベンゾフェノンは、求核性芳香族置換によって合成されたPEEKポリマーの事前官能化に使用されます . その結果、ペンダントベンゾイル基が生成されます .
ポリマー中の結晶化度の調整
3,5-ジフルオロベンゾフェノンと4,4'-ジフルオロベンゾフェノンの比率を変えることで、ポリマーの結晶化度を調整できます . これにより、材料の特性を制御できます。
半結晶質PEEK類似体の合成
3,5-ジフルオロベンゾフェノンは、ペンダントベンゾイル部分に官能基を有する半結晶質PEEK類似体の合成に使用されます . これらは、構造変化が熱的挙動と溶解性挙動に及ぼす影響を調査するために合成および特性評価されます .</
Safety and Hazards
3,5-Difluorobenzophenone should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
特性
IUPAC Name |
(3,5-difluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRLNUIMFIMZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341043 | |
| Record name | 3,5-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179113-89-4 | |
| Record name | 3,5-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,5-Difluorobenzophenone suitable for synthesizing poly(arylene ether)s?
A: 3,5-Difluorobenzophenone possesses two fluorine atoms activated by the electron-withdrawing benzoyl group. [] This activation makes the fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr) reactions with bisphenols, enabling the formation of high molecular weight poly(arylene ether)s. []
Q2: What are the characteristics of the poly(arylene ether)s synthesized using 3,5-Difluorobenzophenone?
A: The resulting polymers exhibit a range of glass transition temperatures (Tg) depending on the specific bisphenol used in the polymerization. [] These polymers are often amorphous, meaning they lack a highly ordered structure. [] Further research explores the potential for creating soluble and semi-crystalline analogs of PEEK (PolyEtherEtherKetone) by utilizing 3,5-Difluorobenzophenone as a building block. [] This opens avenues for tailoring polymer properties for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)


